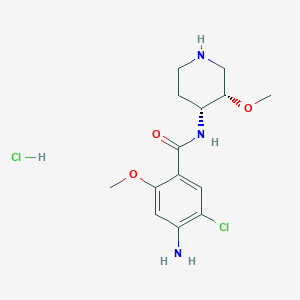

Nor Cisapride Hydrochloride

Description

BenchChem offers high-quality Nor Cisapride Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nor Cisapride Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Norcisapride Hydrochloride

Executive Summary and Introduction

Norcisapride is the primary and pharmacologically less active metabolite of Cisapride, a once widely used gastroprokinetic agent.[1] The formation of Norcisapride occurs via oxidative N-dealkylation of the piperidine nitrogen of the parent drug, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] As a key metabolite, understanding the physicochemical properties of Norcisapride is critical for comprehensive pharmacokinetic modeling, drug-drug interaction studies, and toxicological risk assessments related to Cisapride administration.

This technical guide provides an in-depth analysis of the core physicochemical properties of Norcisapride Hydrochloride. The hydrochloride salt form is the logical choice for pharmaceutical development and analytical studies, as it is designed to enhance the aqueous solubility of the basic Norcisapride molecule. This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for its characterization. The methodologies described are grounded in standard pharmaceutical practices to ensure scientific integrity and reproducibility.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data. Norcisapride retains the benzamide and piperidine core of its parent compound but lacks the N-propyl-fluorophenoxy substituent.

| Identifier | Data | Source |

| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide hydrochloride | [2] |

| Synonyms | Ticalopride HCl, (+)-Norcisapride Hydrochloride | [2] |

| CAS Number | 221180-26-3 (for Hydrochloride) | [3] |

| Molecular Formula | C₁₄H₂₁Cl₂N₃O₃ | [3] |

| Molecular Weight | 350.20 g/mol | [3] |

| Free Base Formula | C₁₄H₂₀ClN₃O₃ | [2][4] |

| Free Base MW | 313.78 g/mol | [2][4] |

| Chemical Structure |  |

Ionization and Dissociation Constant (pKa)

The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, dictates its solubility, lipophilicity, and ability to permeate biological membranes.[5] Norcisapride possesses two primary basic centers: the secondary amine within the piperidine ring and the aromatic amine (aniline) on the benzamide ring. The piperidine nitrogen is the more basic of the two and will be protonated at physiological pH.

| Ionizable Group | Estimated pKa | Rationale |

| Piperidine Nitrogen | 8.5 - 9.5 | Expected range for a secondary cyclic amine. This is the primary site of protonation. |

| Aniline Nitrogen | 2.5 - 3.5 | Basicity is significantly reduced due to resonance delocalization and the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms. |

Diagram: pH-Dependent Ionization of Norcisapride

Caption: Relationship between pH, pKa, and the ionization state of Norcisapride.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa values of Norcisapride Hydrochloride.[6]

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of Norcisapride Hydrochloride in deionized water.

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Instrumentation & Calibration:

-

Use a calibrated automatic titrator equipped with a high-precision pH electrode.

-

Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Pipette 20 mL of the Norcisapride solution into a titration vessel containing 20 mL of the background electrolyte.

-

Titrate the solution with 0.1 M NaOH, adding small, precise increments of titrant (e.g., 0.01 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the first derivative (dpH/dV) and second derivative (d²pH/d²V) of the titration curve to accurately identify the equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Utilize specialized software (e.g., Hyperquad) for refinement of the pKa values from the raw titration data.

-

Solubility Profile

The aqueous solubility of a drug substance is a primary determinant of its dissolution rate and, consequently, its bioavailability. As the hydrochloride salt of a weakly basic compound, Norcisapride Hydrochloride is expected to exhibit significantly higher solubility in acidic conditions (where it is fully protonated) compared to neutral or basic conditions.

| Medium (pH) | Expected Solubility Behavior | Importance in Drug Development |

| pH 1.2 (Simulated Gastric Fluid) | High | Predicts dissolution in the stomach. |

| pH 4.5 (Acetate Buffer) | Intermediate | Represents conditions in the upper small intestine. |

| pH 6.8 (Simulated Intestinal Fluid) | Low | Represents conditions in the lower small intestine where absorption primarily occurs. |

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Standard shake-flask experimental workflow for solubility assessment.

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Objective: To determine the thermodynamic equilibrium solubility of Norcisapride Hydrochloride across a physiologically relevant pH range.

-

Materials: Norcisapride HCl, standard buffer solutions (pH 1.2, 4.5, 6.8), orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters, validated HPLC-UV system.

-

Procedure:

-

Add an excess amount of Norcisapride HCl (enough to ensure saturation, e.g., 10 mg) to 2 mL of each buffer solution in triplicate in glass vials.

-

Place the vials in an orbital shaker set to 250 RPM and 37 °C for 48 hours to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Remove the vials and allow them to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter, discarding the first 0.5 mL of filtrate to avoid adsorption effects.

-

Accurately dilute the filtered samples with the HPLC mobile phase to a concentration within the validated range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of Norcisapride in the diluted samples using a validated stability-indicating HPLC-UV method.

-

Calculate the original solubility in each buffer by applying the dilution factor.

-

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of membrane permeability and absorption.

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species present. For an ionizable drug, LogD is the more physiologically relevant parameter.[7]

The computed XLogP3 for the Norcisapride free base is 0.8 .[2] This value is substantially lower than that of the parent drug, Cisapride (LogP ≈ 3.3), due to the removal of the large, lipophilic p-fluorophenoxypropyl group.[8] This suggests that Norcisapride is significantly more polar than Cisapride. The LogD at pH 7.4 (LogD₇.₄) will be lower than the LogP because the molecule will be predominantly in its protonated, more water-soluble cationic form.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

-

Objective: To measure the distribution coefficient of Norcisapride at physiological pH.

-

Materials: Norcisapride HCl, n-octanol (pre-saturated with buffer), phosphate buffer pH 7.4 (pre-saturated with n-octanol), validated HPLC-UV system.

-

Procedure:

-

Prepare a stock solution of Norcisapride HCl in the pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).

-

In a glass vial, combine 2 mL of the aqueous stock solution with 2 mL of n-octanol.

-

Vortex the vial vigorously for 2 minutes to ensure thorough mixing, then place it on a shaker at room temperature for 2 hours to equilibrate.

-

Centrifuge the vial at 3000 RPM for 10 minutes to achieve complete separation of the aqueous and organic layers.

-

-

Analysis:

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of Norcisapride in each layer using a validated HPLC-UV method.

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism) and affinity for water (hygroscopicity), can profoundly impact its stability, manufacturability, and bioavailability.[9][10][11] While specific data for Norcisapride HCl is not publicly available, standard characterization is essential for any development program. The existence of multiple polymorphs has been documented for the parent drug, Cisapride, highlighting the importance of this analysis.[12]

Protocol 6.1: Polymorph Screening by X-ray Powder Diffraction (XRPD)

-

Principle: XRPD provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. Different polymorphs will produce distinct diffraction patterns.

-

Methodology: A small amount of Norcisapride HCl powder is gently packed onto a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a range of 2θ angles (e.g., 2° to 40°). The resulting diffractogram of intensity versus 2θ is used to identify the crystalline form.

Protocol 6.2: Thermal Analysis by DSC and TGA

-

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and glass transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, identifying solvent loss or decomposition.

-

Methodology:

-

DSC: A few milligrams of Norcisapride HCl are sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A sharp endotherm indicates the melting point of a crystalline solid.

-

TGA: A sample is placed in a TGA pan and heated at a constant rate. A weight loss step indicates the removal of water or other solvents.

-

Protocol 6.3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

-

Principle: DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidities (RH) at a constant temperature. This determines the material's affinity for water vapor.

-

Methodology: A sample of Norcisapride HCl is subjected to a pre-defined humidity program (e.g., stepping from 0% to 90% RH and back down in 10% increments). The mass change is plotted against RH to generate a sorption/desorption isotherm, classifying the material's hygroscopicity.

Chemical Stability Profile

Assessing the chemical stability of an API is a regulatory requirement and is crucial for determining appropriate storage conditions and shelf-life. This is typically investigated through forced degradation (stress testing) studies, which help identify potential degradation products and develop a stability-indicating analytical method.[13]

Diagram: Forced Degradation Study Logic

Caption: Logical workflow for a forced degradation study of Norcisapride HCl.

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Objective: To develop an HPLC method capable of separating Norcisapride from all potential degradation products generated during stress testing.

-

Forced Degradation Sample Generation:

-

Prepare solutions of Norcisapride HCl (~1 mg/mL) in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

-

Expose the solutions to elevated temperature (e.g., 60 °C) for a period sufficient to achieve 5-20% degradation. Neutralize the acidic and basic samples before analysis.

-

Expose solid API to heat (80 °C) and photolytic stress as per ICH guidelines.

-

-

Chromatographic Method Development:

-

Column: Start with a robust C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A typical starting point would be a gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to perform peak purity analysis. Mass Spectrometry (MS) detection is invaluable for identifying the mass of degradation products.

-

-

Method Validation:

-

Once chromatographic conditions are optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the Norcisapride peak is pure and resolved from all degradation products in the stressed samples.

-

References

-

PubChem. (n.d.). Cisapride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][8]

-

PubChem. (n.d.). Norcisapride, (+)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][2]

-

Bohets, H., et al. (2001). Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride. British Journal of Clinical Pharmacology. Retrieved January 25, 2026, from [Link][1]

-

PubChem. (n.d.). Cisapride (USP/INN). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][14]

-

PubChem. (n.d.). Cisapride monohydrate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][12]

-

PubChem. (n.d.). Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][15]

-

Veeprho. (n.d.). CAS 83863-69-8 - Norcisapride. Retrieved January 25, 2026, from [Link][4]

-

Charles, B. G., & Preechagoon, D. (1997). A Simple High-Performance Liquid Chromatography Assay for the Major Cisapride Metabolite, Norcisapride, in Human Urine. Journal of Chromatographic Science. Retrieved January 25, 2026, from [Link][16]

-

ResearchGate. (n.d.). Simultaneous stability-indicating HPLC method for the determination of cisapride, methylparaben and propylparaben in oral suspension. Retrieved January 25, 2026, from [Link][17]

-

ResearchGate. (n.d.). FORMULATION, EVALUATION AND OPTIMIZATION OF SUSTAINED-RELEASE DRUG DELIVERY SYSTEM OF CISAPRIDE TABLET. Retrieved January 25, 2026, from [Link][18]

-

Royal Society of Chemistry. (n.d.). On the automated determination of pKa by NMR in DMSO : water mixtures. Retrieved January 25, 2026, from [Link][19]

-

National Institutes of Health. (n.d.). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. Retrieved January 25, 2026, from [Link][20]

-

National Institutes of Health. (n.d.). Evidence of impaired cisapride metabolism in neonates. Retrieved January 25, 2026, from [Link][21]

-

Der Pharma Chemica. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved January 25, 2026, from [Link][6]

-

Rasayan Journal of Chemistry. (n.d.). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Retrieved January 25, 2026, from [Link][13]

-

OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved January 25, 2026, from [Link][9]

-

ResearchGate. (n.d.). Kinetic Method for the Determination of Cisapride in Pharmaceutical Preparations. Retrieved January 25, 2026, from [Link][22]

-

U.S. Food and Drug Administration. (n.d.). Cisapride Monohydrate/Propulsid Tablets. Retrieved January 25, 2026, from [Link][23]

-

ACD/Labs. (n.d.). LogP vs LogD - What is the Difference?. Retrieved January 25, 2026, from [Link][7]

-

Research and Reviews. (n.d.). Solid-State Characterization in Drug Development and Formulation. Retrieved January 25, 2026, from [Link][10]

-

Der Pharma Chemica. (n.d.). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Retrieved January 25, 2026, from [Link][24]

-

International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Method Development and Analysis on High Performance Liquid Chromatograph for the Simultaneous Estimation of Pantoprazole and Itopride in Oral Dosage. Retrieved January 25, 2026, from [Link][25]

-

National Institutes of Health. (n.d.). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved January 25, 2026, from [Link][5]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved January 25, 2026, from [Link][11] 26]

Sources

- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. veeprho.com [veeprho.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. rroij.com [rroij.com]

- 11. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 12. Cisapride monohydrate | C23H31ClFN3O5 | CID 6917697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel- | C23H31ClFN3O5 | CID 656684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 20. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. ijpsm.com [ijpsm.com]

Introduction: The Strategic Importance of Nor-Cisapride

An In-Depth Technical Guide to the Synthesis and Purification of Nor-Cisapride Hydrochloride

Nor-Cisapride, chemically known as cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine, is the pivotal amine intermediate in the industrial synthesis of Cisapride, a gastroprokinetic agent.[1][2] The stereochemical integrity of this precursor is paramount, as it directly dictates the isomeric purity of the final Active Pharmaceutical Ingredient (API). The primary challenge in its synthesis is not the formation of the molecule itself, but the control and separation of its cis and trans stereoisomers. The trans-isomer is an undesirable impurity that is difficult to remove from the final Cisapride product.[2]

This guide, intended for drug development professionals and organic chemists, provides a detailed examination of a field-proven, robust methodology for synthesizing Nor-Cisapride and, critically, for purifying it to a high degree of isomeric purity through the strategic formation and crystallization of its hydrochloride salt.

Part 1: The Synthetic Pathway via Reductive Amination

The most common and industrially scalable route to Nor-Cisapride involves the reductive amination of a piperidinone precursor. This classical transformation offers a direct and efficient pathway to the target primary amine.

Causality of the Chosen Pathway:

Reductive amination is selected for its efficiency and atom economy. The reaction proceeds in two conceptual steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its immediate reduction to the corresponding amine. Using a primary amine like benzylamine followed by a debenzylation step is a common strategy to yield the desired primary amine. The subsequent catalytic hydrogenation serves a dual purpose: reducing the imine and removing the benzyl protecting group in a single, clean operation.[2]

Experimental Workflow: Synthesis of Nor-Cisapride

Caption: Synthetic route to crude Nor-Cisapride via one-pot reductive amination.

Detailed Synthesis Protocol: From Ketone to Crude Amine

Objective: To synthesize crude Nor-Cisapride as a mixture of cis and trans isomers.

Materials:

-

1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone

-

Benzylamine

-

Palladium on Carbon (Pd/C) catalyst

-

Methanol (Solvent)

-

Pressurized Hydrogenation Reactor

Procedure:

-

Reactor Charging: Charge a suitable hydrogenation reactor with 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone and methanol.

-

Amine Addition: Add an equimolar amount of benzylamine to the mixture.

-

Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10% w/w relative to the starting ketone.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the target pressure (typically 3-5 bar) and begin stirring. Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) to facilitate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by periodic sampling and analysis (e.g., TLC or HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol, yielding the crude Nor-Cisapride free base as an oil. This crude product typically contains a cis/trans isomer ratio of approximately 97:3.[3]

Part 2: Purification via Stereoselective Hydrochloride Salt Crystallization

The crux of obtaining high-purity Nor-Cisapride lies in the effective separation of the desired cis-isomer from the trans-isomer. While their properties as free bases are very similar, their hydrochloride salts exhibit different solubilities in specific solvent systems, a phenomenon that can be exploited for purification.[2]

The Principle of Self-Validating Purification:

The conversion of the amine mixture to its hydrochloride salt is a critical strategic choice. Salts of organic molecules often form more stable and well-defined crystal lattices compared to their free base counterparts. This enhanced crystallinity is key to effective purification.[4] By carefully selecting a solvent system, a state of supersaturation can be achieved where the less soluble salt (the desired cis-isomer hydrochloride) preferentially crystallizes, leaving the more soluble trans-isomer hydrochloride enriched in the mother liquor. This process is self-validating; the formation of a distinct crystalline solid is, in itself, a purification event.

Purification Workflow: From Crude Oil to Pure Hydrochloride Salt

Sources

Executive Summary: A Proactive Approach to Metabolite Safety

An In-Depth Technical Guide for the In Vitro Characterization of Norcisapride Hydrochloride

The story of Cisapride, a potent gastroprokinetic agent withdrawn from many markets due to cardiac arrhythmias (Long QT syndrome), serves as a critical lesson in drug development.[1][2] Its primary metabolite, Norcisapride, formed via N-dealkylation predominantly by CYP3A4, represents a key circulating entity whose pharmacological and toxicological profile demands independent and thorough characterization.[3] This guide outlines a comprehensive in vitro strategy to build a robust safety and activity profile for Norcisapride Hydrochloride. We move beyond a simple checklist of assays, adopting a mindset of mechanistic investigation. Our goal is to understand not just what Norcisapride does, but how and why, enabling a data-driven assessment of its potential clinical viability. This document is structured as an investigative workflow, mirroring the logical progression of questions a drug development team must answer.

Part 1: Foundational Physicochemical & Stability Analysis

Before any biological assessment, understanding the molecule's fundamental properties is paramount. These data inform the design of all subsequent experiments, ensuring data integrity and reproducibility. The principle here is simple: you cannot trust biological data if the compound's concentration or integrity in the assay medium is unknown.

Identity, Purity, and Physicochemical Properties

The first step is unequivocal confirmation of the test article's identity and purity using orthogonal analytical methods.

Table 1: Physicochemical Properties of Norcisapride

| Parameter | Method | Result | Rationale |

|---|---|---|---|

| Identity Confirmation | LC-MS/MS, ¹H-NMR | Confirmed | Ensures the correct molecule is being tested. |

| Purity | HPLC-UV (>98%) | 99.2% | Prevents impurities from confounding biological results. |

| Molecular Formula | High-Res Mass Spec | C₁₄H₂₁Cl₂N₃O₃[4][5][6] | Confirms elemental composition. |

| Molecular Weight | High-Res Mass Spec | 350.2 g/mol [5][6] | Essential for calculating molar concentrations. |

| Aqueous Solubility | Kinetic Solubility Assay | pH 5.0: >200 µMpH 7.4: 85 µM | Determines the maximum achievable concentration in physiological buffers, preventing compound precipitation in assays. |

| Chemical Stability | HPLC-UV in Buffer | Stable at pH 7.4, 37°C for 24h | Confirms the compound does not degrade under typical assay conditions, ensuring the measured effect is from the parent molecule. |

Experimental Protocol: Kinetic Aqueous Solubility

-

Stock Solution: Prepare a 10 mM stock solution of Norcisapride Hydrochloride in 100% DMSO.

-

Serial Dilution: Create a serial dilution plate in DMSO.

-

Dispensing: Add 2 µL of the DMSO stock/dilutions to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration and potential precipitation.

-

Analysis: Analyze the plate using nephelometry or UV-Vis spectroscopy to detect the point of precipitation. The highest concentration that remains clear is determined as the kinetic solubility.

-

Causality: This protocol is a self-validating system. By testing a range of concentrations, we pinpoint the exact threshold where the compound is no longer soluble, providing a clear upper limit for concentrations in subsequent cell-based and biochemical assays.

-

Part 2: Primary & Secondary Pharmacological Profiling

With foundational properties established, we investigate the biological interactions. The parent drug, Cisapride, is a serotonin 5-HT₄ receptor agonist.[1][7][8][9] Our primary hypothesis is that Norcisapride may retain activity at this target. However, a comprehensive screen is essential to uncover any unforeseen off-target activities that could represent liabilities or even new therapeutic opportunities.

Primary Pharmacology: 5-HT₄ Receptor Activity

The central question is whether Norcisapride retains the primary mechanism of its parent compound. We assess both binding affinity and functional activity.

Caption: Workflow for 5-HT₄ Receptor Characterization.

-

System: Membranes prepared from CHO cells stably expressing the human 5-HT₄ receptor.

-

Radioligand: [³H]-GR113808, a high-affinity 5-HT₄ antagonist.

-

Assay: Incubate cell membranes with a fixed concentration of [³H]-GR113808 and increasing concentrations of Norcisapride Hydrochloride (e.g., 0.1 nM to 10 µM).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify radioactivity on the filters using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ (concentration of Norcisapride that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Expertise: The choice of [³H]-GR113808 is key; as an antagonist radioligand, it allows for the straightforward detection of competitive binding by agonists like Norcisapride without being confounded by receptor signaling events during the binding phase.[9]

-

Secondary Pharmacology: Broad Panel Off-Target Screening

To build a trustworthy safety profile, we must proactively search for unintended interactions. A broad panel screen is the industry standard for identifying potential liabilities early.[10][11]

Table 2: Illustrative Off-Target Screening Results

| Target | Assay Type | Result (Ki or IC₅₀) | Implication |

|---|---|---|---|

| hERG Potassium Channel | Patch Clamp | IC₅₀ = 1.2 µM | CRITICAL FINDING. Potential for QT prolongation. Requires dedicated follow-up. |

| 5-HT₂ₐ Receptor | Binding | > 10 µM | Low risk of 5-HT₂ₐ-mediated side effects (e.g., hallucinogenic).[12] |

| Dopamine D₂ Receptor | Binding | > 10 µM | Low risk of extrapyramidal side effects. |

| Adrenergic α₁ Receptor | Binding | 5.8 µM | Moderate affinity; potential for cardiovascular effects (e.g., hypotension) at high concentrations. |

| Sigma 1 Receptor | Binding | > 10 µM | Many CNS drugs interact with sigma receptors; low affinity here is favorable.[13] |

| Panel of 40+ other GPCRs, ion channels, transporters | Binding | > 10 µM | Clean profile against most common off-targets. |

Part 3: In Vitro Safety Pharmacology - The hERG Deep Dive

The single most critical in vitro safety assessment for a metabolite of Cisapride is its effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel is the primary mechanism underlying drug-induced QT interval prolongation, which can lead to fatal arrhythmias. The International Council for Harmonisation (ICH) S7A and S7B guidelines mandate this evaluation.

hERG Inhibition Assessment

The "gold standard" for assessing hERG liability is the manual patch-clamp electrophysiology assay, which provides the most detailed and accurate measure of channel inhibition.

-

System: Use HEK293 or CHO cells stably expressing the human hERG channel. This provides a clean system to measure hERG current (IKr) in isolation.

-

Configuration: Establish a whole-cell voltage-clamp configuration.

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the most sensitive component to drug block.

-

Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of Norcisapride Hydrochloride (e.g., 0.01, 0.1, 1, 10, 30 µM).

-

Measurement: Measure the percentage of inhibition of the hERG tail current at each concentration.

-

Analysis: Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

-

Trustworthiness: This protocol is a self-validating system. Each cell serves as its own control (baseline vs. drug), and the dose-dependent nature of the inhibition provides strong evidence of a direct pharmacological effect.

-

Interpreting the hERG Risk

An IC₅₀ value alone is insufficient. It must be contextualized with the anticipated therapeutic plasma concentration. A common metric is the "Safety Margin," calculated as:

Safety Margin = hERG IC₅₀ / Unbound Therapeutic Cₘₐₓ

A large safety margin (typically >30-fold) provides confidence in a low clinical risk. The 1.2 µM IC₅₀ for Norcisapride is a significant flag that warrants careful consideration in the overall risk assessment.

Part 4: ADME & Genotoxicity Profile

Here, we investigate Norcisapride's own metabolic fate and its potential to cause genetic damage. This is crucial for understanding its persistence, drug-drug interaction (DDI) potential, and fundamental safety, as recommended by FDA guidance.[14][15]

Metabolic Stability

Is Norcisapride the final product, or is it further metabolized? A metabolic stability assay provides the answer, determining the compound's intrinsic clearance.[16][17][18][19][20]

-

System: Pooled human liver microsomes, which contain a high concentration of Phase I (e.g., CYP450) and Phase II (e.g., UGT) enzymes.

-

Incubation: Incubate Norcisapride (e.g., 1 µM) with HLM in the presence of the necessary cofactor, NADPH (for CYP-mediated metabolism), at 37°C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Norcisapride.

-

Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

Table 3: Illustrative Metabolic Stability Data

| System | t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction |

|---|---|---|---|

| Human Liver Microsomes | 48 | 29 | Low to Intermediate |

| Rat Liver Microsomes | 35 | 40 | Intermediate |

-

Insight: The data suggests Norcisapride is metabolized at a moderate rate. The similarity between human and rat data provides confidence in using the rat as a relevant species for in vivo toxicology studies, a key consideration in MIST (Metabolites in Safety Testing) approaches.[21]

Genotoxicity Screening

Regulatory guidelines require an assessment of mutagenic and clastogenic potential.[14]

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). Norcisapride would be tested with and without metabolic activation (S9 fraction). A negative result provides strong evidence against mutagenic potential.

-

In Vitro Chromosomal Aberration Assay: This assay uses mammalian cells (e.g., CHO or human peripheral blood lymphocytes) to assess the potential of Norcisapride to induce structural chromosomal damage (clastogenicity).

Part 5: Integrated Risk Assessment & Conclusion

The final step is to synthesize all in vitro data into a coherent narrative.

Caption: Integrated Data Synthesis for Risk Assessment.

Conclusion: The in vitro characterization of Norcisapride Hydrochloride reveals a molecule with a complex profile. It retains the desired 5-HT₄ receptor agonism of its parent compound, Cisapride. However, it also presents a significant in vitro liability with direct inhibition of the hERG channel at a concentration of 1.2 µM. While its off-target profile is otherwise relatively clean and it shows no evidence of genotoxicity, the hERG finding is a primary safety concern.

This comprehensive in vitro guide provides the necessary data to make an informed decision. The next steps would involve conducting a thorough in vivo cardiovascular safety study in a sensitive species to determine if the in vitro hERG signal translates to QT prolongation in vivo and to precisely define the safety margin. This data-driven, mechanistically-informed approach is essential for navigating the challenges of drug development, particularly when dealing with metabolites of compounds with known safety issues.

References

-

Title: Norcisapride Source: Veeprho URL: [Link]

-

Title: Norcisapride Source: Venkatasai Life Sciences URL: [Link]

-

Title: Norcisapride, (+)- | C14H20ClN3O3 Source: PubChem - NIH URL: [Link]

-

Title: What is the mechanism of Cisapride Monohydrate? Source: Patsnap Synapse URL: [Link]

-

Title: Cisapride | C23H29ClFN3O4 Source: PubChem - NIH URL: [Link]

-

Title: Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions Source: PubMed Central (British Journal of Clinical Pharmacology) URL: [Link]

-

Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: cisapride Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Drug Metabolism Assays Source: BioIVT URL: [Link]

-

Title: [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] Source: PubMed URL: [Link]

-

Title: The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle Source: PubMed URL: [Link]

-

Title: Cisapride Monohydrate/Propulsid Tablets Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation Source: MDPI URL: [Link]

-

Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Knowledge-Based Approaches to Off-Target Screening Source: PubMed URL: [Link]

-

Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

-

Title: Metabolic stability screen for drug discovery using cassette analysis and column switching Source: PubMed URL: [Link]

-

Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

-

Title: Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice Source: PubMed Central (British Journal of Clinical Pharmacology) URL: [Link]

-

Title: Ticalopride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

-

Title: Cisapride Source: ResearchGate URL: [Link]

-

Title: An FDA Perspective: Safety Testing of Drug Metabolites in Drug development Source: Delaware Valley Drug Metabolism Discussion Group URL: [Link]

-

Title: Off-Target Screening Cell Microarray Assay Source: Charles River Laboratories URL: [Link]

-

Title: Structural Features for Functional Selectivity at Serotonin Receptors Source: NIH Public Access URL: [Link]

-

Title: Drug Metabolic Stability Analysis Service Source: Creative Biolabs URL: [Link]

-

Title: Cisapride Source: Wikipedia URL: [Link]

-

Title: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Source: Regulations.gov URL: [Link]

-

Title: 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

-

Title: Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders Source: PubMed URL: [Link]

-

Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

-

Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL: [Link]

Sources

- 1. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cisapride - Wikipedia [en.wikipedia.org]

- 3. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. venkatasailifesciences.com [venkatasailifesciences.com]

- 6. scbt.com [scbt.com]

- 7. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 9. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. mdpi.com [mdpi.com]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. bioivt.com [bioivt.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. bioivt.com [bioivt.com]

- 19. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Norcisapride Hydrochloride: A Technical Guide to the Principal Metabolite of Cisapride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Norcisapride is the principal active metabolite of Cisapride, a gastroprokinetic agent that was widely used for gastroesophageal reflux disease (GERD) before its market withdrawal in several countries due to significant safety concerns.[1] The metabolism of Cisapride to Norcisapride is a critical determinant of the parent drug's pharmacokinetic profile and is central to understanding its potential for drug-drug interactions. Furthermore, the cardiotoxicity associated with Cisapride, specifically the prolongation of the QT interval, necessitates a thorough evaluation of the metabolite's contribution to this adverse effect.[2][3] This guide provides an in-depth examination of Norcisapride hydrochloride, covering its formation, physicochemical properties, pharmacological activity, and bioanalytical quantification. It is designed to serve as a comprehensive resource for professionals engaged in drug metabolism, pharmacokinetics, and safety assessment.

The Metabolic Genesis of Norcisapride

The biotransformation of Cisapride is a primary example of Phase I metabolism, specifically oxidative N-dealkylation. This process is crucial as it dictates the clearance rate of the parent drug and the subsequent exposure to its metabolites.

The Cytochrome P450 3A4 (CYP3A4) Pathway

In vitro and in vivo studies have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of Cisapride.[1][4][5][6] The primary metabolic route is the oxidative N-dealkylation at the piperidine nitrogen, which cleaves the fluorophenoxypropyl side-chain to yield Norcisapride.[4][5][7] This metabolic step is the principal clearance pathway for Cisapride.[6]

The profound reliance on CYP3A4 for its metabolism renders Cisapride highly susceptible to drug-drug interactions.[4] Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, itraconazole, and certain macrolide antibiotics, can significantly impair Cisapride clearance.[4][8] This inhibition leads to elevated plasma concentrations of the parent drug, which has been directly linked to an increased risk of severe cardiac arrhythmias, including torsades de pointes.[8][9][10]

Caption: Metabolic conversion of Cisapride to Norcisapride via CYP3A4.

Physicochemical and Pharmacological Profile

A comprehensive understanding of Norcisapride requires a detailed look at its chemical properties and how it interacts with biological systems compared to its parent compound.

Chemical Properties

Norcisapride hydrochloride is the salt form of the N-dealkylated metabolite. The hydrochloride salt is often used as a reference standard in analytical studies due to its stability and solubility.[11][12]

| Property | Cisapride | Norcisapride Hydrochloride |

| Molecular Formula | C₂₃H₂₉ClFN₃O₄ | C₁₄H₂₁Cl₂N₃O₃ |

| Molar Mass | 465.95 g/mol [1] | 350.24 g/mol [11] |

| Synonyms | Propulsid, Prepulsid[1] | Ticalopride, (+)-Norcisapride[13] |

| Metabolic Reaction | N/A | Oxidative N-dealkylation[4][7] |

Pharmacological and Toxicological Significance

Pharmacological Activity: Cisapride functions as a serotonin 5-HT₄ receptor agonist, which enhances the release of acetylcholine in the myenteric plexus, thereby increasing gastrointestinal motility.[1][13] While Norcisapride is the principal metabolite, its own pharmacological activity at the 5-HT₄ receptor is less potent than the parent drug. However, its contribution to the overall prokinetic effect cannot be entirely dismissed, especially under conditions of impaired Cisapride metabolism where Norcisapride concentrations may rise.

Cardiotoxicity and hERG Channel Inhibition: The most significant safety concern with Cisapride is its ability to cause QT interval prolongation and potentially fatal arrhythmias like torsades de pointes.[3][4][9] This effect is primarily mediated through the high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel (Kᵥ11.1), which is critical for cardiac repolarization.[9][10][14] Cisapride is a potent inhibitor of the hERG channel, with reported IC₅₀ values in the nanomolar range.[9] The proarrhythmic risk is exacerbated when Cisapride's metabolism is inhibited, leading to dangerously high plasma levels.[8] The extent to which Norcisapride contributes to hERG channel blockade is a critical area of investigation in safety pharmacology. While studies have focused on the parent drug, a complete safety profile requires dedicated analysis of the metabolite's potential for cardiotoxicity.

Gold Standard Bioanalysis: Quantification by LC-MS/MS

For drug development and clinical pharmacokinetic studies, accurate and precise quantification of both parent drug and major metabolites is non-negotiable. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.

Rationale for LC-MS/MS

The complexity of biological matrices (e.g., plasma, urine) necessitates a highly selective analytical method. LC-MS/MS provides this by combining the physical separation power of liquid chromatography with the mass-based detection of mass spectrometry.[15] This allows for the accurate measurement of Norcisapride, even in the presence of the parent drug and other endogenous compounds.

Experimental Protocol: Quantification of Norcisapride in Human Plasma

This protocol outlines a typical, field-proven workflow. It is a self-validating system, where the use of a stable isotope-labeled internal standard (SIL-IS) corrects for variability during sample preparation and analysis.

A. Materials and Reagents:

-

Reference Standards: Norcisapride Hydrochloride[11][12] and a stable isotope-labeled internal standard (e.g., Cisapride-d4 or Norcisapride-¹³C,d₃). Certified reference standards are critical for accurate quantification.[16][17]

-

Solvents: HPLC or MS-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium acetate.

-

Human Plasma: K₂EDTA-anticoagulated.

B. Step-by-Step Methodology:

-

Preparation of Standards:

-

Create a primary stock solution of Norcisapride hydrochloride in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare a separate stock solution for Quality Control (QC) samples.

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which would otherwise interfere with the analysis.[18]

-

Procedure:

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at >12,000 g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

-

LC-MS/MS Analysis:

-

Rationale: Chromatographic separation prevents ion suppression and separates isomers, while tandem MS provides specificity through Multiple Reaction Monitoring (MRM).

-

Typical Parameters:

-

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical LC. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amine groups on Norcisapride are readily protonated. |

| MRM Transitions | Norcisapride: Specific Q1/Q3SIL-IS: Specific Q1/Q3 | Q1 (precursor ion) is the protonated molecular ion [M+H]⁺. Q3 (product ion) is a specific fragment after collision-induced dissociation. This transition is unique to the analyte. |

-

Data Processing:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of Norcisapride in the QC and unknown samples from the calibration curve.

-

Caption: Bioanalytical workflow for Norcisapride quantification in plasma.

Regulatory Context: Metabolites in Safety Testing (MIST)

The study of metabolites like Norcisapride is not just a scientific exercise but a regulatory requirement. Global regulatory bodies, including the U.S. FDA, have established guidelines for "Metabolites in Safety Testing" (MIST).[19][20][21]

These guidelines generally state that human metabolites that are observed at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and evaluated for safety.[21] The toxicological assessment of the parent drug must provide adequate safety coverage for these major metabolites. If human exposure to a metabolite is significantly higher than the exposure seen in any of the animal toxicology species, dedicated safety studies on that metabolite may be required.[22] Given that Norcisapride is the principal metabolite of Cisapride, it falls squarely under the purview of MIST guidance, making its thorough characterization and quantification essential for any drug development program involving Cisapride or related analogs.[6][23]

References

-

Boel, S., et al. (1999). Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride. British Journal of Clinical Pharmacology. Available at: [Link]

-

Wikipedia. Cisapride. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

VIN. Cisapride (Propulsid). Veterinary Partner - VIN. Available at: [Link]

-

Washabau, R. J., & Hall, J. A. (1997). Cisapride. Journal of the American Veterinary Medical Association. Available at: [Link]

-

National Center for Biotechnology Information. Norcisapride, (+)-. PubChem Compound Database. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. cisapride. IUPHAR/BPS. Available at: [Link]

-

VCA Animal Hospitals. Cisapride. VCA Animal Hospitals. Available at: [Link]

-

Gladziwa, U., et al. (1994). Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA. Available at: [Link]

-

Paakkari, I. (2002). Cardiotoxicity of new antihistamines and cisapride. Toxicology Letters. Available at: [Link]

-

U.S. Food and Drug Administration. PROPULSID™ (cisapride) Tablets Label. FDA. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

-

Mohammad, S., et al. (1997). A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG. Molecular Pharmacology. Available at: [Link]

-

Leeder, J. S., et al. (1999). Evidence of impaired cisapride metabolism in neonates. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

-

Hassan, E. M., et al. (2001). Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. Available at: [Link]

-

RxList. Propulsid (Cisapride (Removed from US Market)). RxList. Available at: [Link]

-

ResearchGate. (2019). Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral cisapride analogues with retained pharmacological activity. ResearchGate. Available at: [Link]

-

Drolet, B., et al. (1998). Blockage of the HERG Human Cardiac K+ Channel by the Gastrointestinal Prokinetic Agent Cisapride. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. IJPER. Available at: [Link]

-

American Academy of Family Physicians. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP. Available at: [Link]

-

Admescope. (2021). MIST (metabolites in safety testing) evaluation toolbox. Admescope. Available at: [Link]

-

Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. YouTube. Available at: [Link]

-

Offman, E. M., et al. (2001). Influence of grapefruit juice on cisapride pharmacokinetics. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Meeting Report: Metabolites in Safety Testing (MIST) Symposium. NCBI. Available at: [Link]

-

ResearchGate. (2020). A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract. ResearchGate. Available at: [Link]

-

ResearchGate. (2001). Interaction of Cisapride with the Human Cytochrome P450 System: Metabolism and Inhibition Studies. ResearchGate. Available at: [Link]

-

MilliporeSigma. Nordazepam CIV (50 mg). MilliporeSigma. Available at: [Link]

Sources

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. cisapride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 9. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nor Cisapride Hydrochloride | LGC Standards [lgcstandards.com]

- 12. scbt.com [scbt.com]

- 13. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. Cisapride USP Reference Standard CAS 260779-88-2 Sigma-Aldrich [sigmaaldrich.com]

- 17. noramco.com [noramco.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 20. fda.gov [fda.gov]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the 5-HT4 Receptor Binding Affinity of Norcisapride Hydrochloride

This guide provides a detailed exploration of Norcisapride hydrochloride and its interaction with the serotonin 5-HT4 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the pharmacological context, binding characteristics, and the downstream signaling consequences of this interaction. We will delve into the metabolic origin of Norcisapride, its relationship to the parent compound Cisapride, and the established methodologies for characterizing its receptor binding affinity.

Introduction: The Significance of Norcisapride and the 5-HT4 Receptor

Norcisapride is the principal and active metabolite of Cisapride, a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] The therapeutic effects of Cisapride are primarily mediated through its agonist activity at the serotonin 5-HT4 receptor.[3] Norcisapride is formed in the body via N-dealkylation of Cisapride, a metabolic process predominantly carried out by the cytochrome P450 enzyme, CYP3A4.[1] Like its parent compound, (+)-Norcisapride, also known as Ticalopride, is a potent 5-HT4 receptor agonist.[4][5]

The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is a key therapeutic target for managing gastrointestinal motility disorders.[6][7] Its activation initiates a signaling cascade that ultimately enhances the release of acetylcholine in the myenteric plexus, leading to increased intestinal motility and sphincter tone.[8][9]

Understanding the binding affinity of Norcisapride for the 5-HT4 receptor is crucial for elucidating its pharmacological activity and contribution to the overall therapeutic and potential side-effect profile of its parent drug, Cisapride.

Comparative Binding Affinity and Potency

While specific publicly available literature detailing the precise equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for Norcisapride hydrochloride at the 5-HT4 receptor is limited, it is widely characterized as a potent agonist.[4] To provide a quantitative context, we can examine the well-documented affinity and potency of its parent compound, Cisapride.

Cisapride exhibits a high affinity for the 5-HT4 receptor, with a binding affinity (Ki) of approximately 14 nM.[10] Its functional potency as a 5-HT4 receptor agonist is demonstrated by a half-maximal effective concentration (EC50) of 140 nM.[11]

Table 1: Comparative Potency of 5-HT4 Receptor Agonists

| Compound | Target Receptor | Potency Metric | Reported Value | Source |

| Norcisapride | 5-HT4 | Activity | Potent Agonist | [4] |

| Cisapride | 5-HT4 | Binding Affinity (Ki) | ~14 nM | [10] |

| Cisapride | 5-HT4 | Agonist Potency (EC50) | 140 nM | [11] |

| Prucalopride | 5-HT4a/4b | Binding Affinity (pKi) | 8.6 / 8.1 | [12] |

| PF-03382792 | 5-HT4d | Binding Affinity (Ki) | 2.7 nM | [12] |

| PF-03382792 | 5-HT4d | Agonist Potency (EC50) | 0.9 nM | [12] |

Note: The table includes data for other selective 5-HT4 agonists to provide a broader context for potency.

The characterization of Norcisapride as a "potent agonist" suggests that its binding affinity and functional potency are significant, likely contributing to the overall pharmacological effect observed after the administration of Cisapride.

The 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like Norcisapride initiates a well-defined intracellular signaling cascade. As a Gs-protein coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP acts as a second messenger, triggering a cascade of downstream cellular responses, including the modulation of ion channels and the activation of protein kinase A (PKA).[8] In the context of gastrointestinal motility, this signaling pathway ultimately enhances the release of acetylcholine from myenteric neurons.[9]

Caption: 5-HT4 Receptor Signaling Cascade.

Experimental Protocol: Determination of 5-HT4 Receptor Binding Affinity via Radioligand Binding Assay

The binding affinity of Norcisapride hydrochloride for the 5-HT4 receptor can be quantitatively determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (Norcisapride) to displace a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for the 5-HT4 receptor is [3H]-GR113808.

Materials and Reagents

-

Test Compound: Norcisapride hydrochloride

-

Radioligand: [3H]-GR113808

-

Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 or CHO cells) or homogenized tissue known to express the receptor (e.g., guinea pig striatum).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known 5-HT4 receptor antagonist (e.g., GR113808) or agonist (e.g., serotonin).

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Filtration Apparatus (e.g., Brandel or Millipore manifold)

-

Liquid Scintillation Counter

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells expressing the 5-HT4 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [3H]-GR113808 + assay buffer.

-

Non-specific Binding: Receptor membranes + [3H]-GR113808 + a high concentration of unlabeled GR113808.

-

Competition: Receptor membranes + [3H]-GR113808 + varying concentrations of Norcisapride hydrochloride.

-

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the Norcisapride concentration.

-

-

Determine the IC50:

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of Norcisapride that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate the Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

Norcisapride hydrochloride, as the active metabolite of Cisapride, is a significant pharmacological entity due to its potent agonism at the 5-HT4 receptor. While precise, publicly documented binding affinity values remain elusive, its established potency warrants its consideration in the overall pharmacological profile of its parent drug. The methodologies outlined in this guide provide a robust framework for the quantitative characterization of Norcisapride's interaction with the 5-HT4 receptor. A thorough understanding of this binding affinity is essential for researchers and drug developers working to create novel and selective gastrointestinal prokinetic agents with improved safety and efficacy profiles.

References

-

PubChem. (+)-Norcisapride. National Center for Biotechnology Information. [Link]

-

Durdagi, S., et al. (2014). Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral cisapride analogues with retained pharmacological activity. Scientific Reports, 4, 4268. [Link]

-

Cheung, F. Y., et al. (2013). Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum. European Journal of Pharmacology, 709(1-3), 87-94. [Link]

-

Prins, N. H., et al. (1999). Pharmacological characterization of 5-HT4 receptors mediating relaxation of canine isolated rectum circular smooth muscle. British Journal of Pharmacology, 127(6), 1431-1437. [Link]

-

PharmaCompass. Cisapride. [Link]

-

RxList. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

De la Cruz, J. C., et al. (2021). Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. Molecules, 26(11), 3328. [Link]

-

Briejer, M. R., et al. (2001). 5-HT4 receptor agonists: similar but not the same. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(4-5), 508-515. [Link]

-

U.S. Food and Drug Administration. (1993). PROPULSID™ (cisapride) Tablets. [Link]

-

Wikipedia. Cisapride. [Link]

-

Prins, N. H., et al. (1999). Pharmacological characterization of 5-HT4 receptors mediating relaxation of canine isolated rectum circular smooth muscle. British Journal of Pharmacology, 127(6), 1431–1437. [Link]

Sources

- 1. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Cisapride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trc-p.nl [trc-p.nl]

- 9. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preclinical Safety and Toxicity Profile of Norcisapride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcisapride is the primary active metabolite of cisapride, a gastroprokinetic agent that acts as a serotonin 5-HT4 receptor agonist.[1][2] While cisapride demonstrated clinical efficacy, it was largely withdrawn from the market due to significant cardiovascular safety concerns, specifically QT interval prolongation and associated arrhythmias.[2][3] Consequently, the preclinical safety evaluation of its metabolite, Norcisapride, demands a rigorous and scientifically-grounded approach, with a particular emphasis on cardiovascular safety. This guide provides an in-depth analysis of the essential components of a preclinical safety and toxicity program for Norcisapride Hydrochloride. It details the rationale behind specific experimental designs, outlines robust protocols, and synthesizes the data into a coherent risk assessment framework, adhering to international regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5]

Introduction: Chemical Identity and Pharmacological Context

Norcisapride is formed in vivo via oxidative N-dealkylation of cisapride, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][6] Its mechanism of action mirrors that of the parent compound, involving the stimulation of 5-HT4 receptors in the myenteric plexus. This action enhances the release of acetylcholine, thereby increasing gastrointestinal motility.[2][7] Understanding this pharmacological basis is crucial, as it informs the expected physiological effects and potential on-target adverse effects, such as abdominal cramping or diarrhea, which are extensions of its primary mechanism.[1]

The historical context of cisapride's cardiotoxicity sets a high bar for the safety assessment of Norcisapride. The central safety question is whether Norcisapride retains the propensity to interact with cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which was the underlying cause of cisapride-induced QT prolongation.[3]

Mechanism of Action: 5-HT4 Receptor Agonism

Norcisapride's therapeutic effect is derived from its function as a 5-HT4 receptor agonist. The binding of Norcisapride to these receptors initiates a G-protein coupled signaling cascade, leading to increased acetylcholine release and enhanced gastrointestinal motility.[7]

Figure 2: Integrated workflow for the preclinical safety assessment of Norcisapride.

Safety Pharmacology

As mandated by ICH S7A, safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. [8]For Norcisapride, the cardiovascular system is the highest priority.

3.1.1. Cardiovascular Safety Assessment (ICH S7B) The causality behind this intense focus is the known risk of QT prolongation associated with the parent compound, cisapride. [3][9]The assessment is a self-validating system; an early in vitro signal mandates rigorous in vivo follow-up.

-

Step 1: In Vitro hERG Assay

-

Protocol: A patch-clamp electrophysiology study is conducted using a cell line stably expressing the hERG potassium channel. A wide concentration range of Norcisapride is tested to determine the concentration that causes 50% inhibition (IC50).

-

Causality: The hERG channel is critical for cardiac action potential repolarization. Inhibition of this channel delays repolarization, which manifests as a prolonged QT interval on an electrocardiogram (ECG), a primary risk factor for Torsades de Pointes arrhythmia. [3]A potent hERG IC50 is a significant red flag.

-

-

Step 2: In Vivo Cardiovascular Study in a Non-Rodent Species

-

Protocol: Conscious, telemetered dogs or non-human primates are used. This allows for continuous monitoring of ECG, blood pressure, and heart rate without the confounding effects of anesthesia. Animals are administered single, escalating doses of Norcisapride.

-

Causality: This study confirms whether the in vitro hERG inhibition translates to a physiological effect (in vivo QT prolongation). The use of a conscious animal model is critical as anesthesia can independently affect cardiovascular parameters. The data generated allow for the determination of a No-Observed-Adverse-Effect-Level (NOAEL) for cardiovascular effects.

-

3.1.2. Central Nervous System (CNS) and Respiratory Assessment Standard assessments, such as a functional observational battery (FOB) or Irwin test in rats, are performed to detect effects on behavior, coordination, and autonomic function. [10]Respiratory function is typically evaluated using whole-body plethysmography. [10]While the primary risk for Norcisapride is cardiovascular, these studies are a core requirement to uncover any unexpected off-target effects. [4]

General Toxicity Studies

Repeat-dose toxicity studies in both a rodent (e.g., rat) and a non-rodent (e.g., dog) species are conducted to identify target organs of toxicity and establish a NOAEL. [11]Study durations typically range from 2 weeks to 6-9 months, depending on the intended duration of clinical use. [5]

-

Protocol:

-

Dose Selection: Based on acute toxicity and dose-range-finding studies. Typically includes a low, mid, and high dose, plus a control group. The high dose should be a maximum tolerated dose (MTD) or a limit dose.

-

Administration: Via the intended clinical route (e.g., oral gavage).

-